molecular formula C14H23NO4 B1394515 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid CAS No. 1250996-75-8

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Cat. No. B1394515
CAS RN: 1250996-75-8
M. Wt: 269.34 g/mol
InChI Key: DCRMSHLCTZMJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid, or 2-BACO, is an important organic compound which has a wide range of applications in the scientific research field. It is a derivative of acetic acid and is used as a synthetic intermediate in the production of various compounds. The compound has a wide range of applications in the field of organic synthesis, and has been used in the synthesis of a number of compounds with important biological activities.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : The compound has been utilized in the synthesis of various conformationally rigid analogues, such as 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, indicating its role in creating structurally complex molecules (Kubyshkin et al., 2009).
  • Molecular Structure Analysis : The compound's derivatives, such as chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been synthesized and analyzed for molecular structure using techniques like X-ray diffraction, highlighting its significance in structural chemistry (Moriguchi et al., 2014).

Chemical Reactions and Properties

  • Chemical Reactivity : Research on azabicyclo[3.2.1]octanes, including derivatives of the given compound, demonstrates their involvement in various chemical reactions, such as mesylation, elimination, and epoxidation, contributing to the understanding of their chemical behavior (Baylis & Thomas, 2007).
  • Role in Synthesis of Stereoisomers : The compound has been used in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrating its utility in creating diverse molecular structures (Bakonyi et al., 2013).

Applications in Drug Discovery and Development

  • Peptidomimetic Synthesis : The compound's derivatives are used in the synthesis of peptidomimetics, aiding in structure-activity studies critical for drug discovery (Mandal et al., 2005).
  • Intermediate in Cephalosporin Production : A derivative, 3-(acetoxymethyl)-7β-(tert-butoxycarbonyl)-8-oxo-5-thia-1-aza-bicyclo [4.2.0]oct-2-ene-2-carboxylic acid, is an important intermediate in the production of cephalosporin drugs, illustrating its role in pharmaceutical manufacturing (Sun Na-na, 2010).

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRMSHLCTZMJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 3
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 4
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 5
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

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